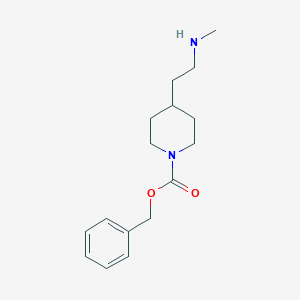
2-But-3-ynylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-But-3-ynylguanidine is an organic compound characterized by the presence of both a guanidine group and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-But-3-ynylguanidine typically involves the guanylation of an appropriate alkyne precursor. One common method is the reaction of but-3-yn-1-amine with a guanidine derivative under catalytic conditions. Transition metal catalysts, such as copper or palladium, are often employed to facilitate the formation of the C-N bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale guanylation reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-But-3-ynylguanidine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions .
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted guanidines .
Scientific Research Applications
2-But-3-ynylguanidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-But-3-ynylguanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the alkyne group can participate in covalent bonding with reactive sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Butynylamine: Similar alkyne structure but lacks the guanidine group.
Guanidine: Contains the guanidine group but lacks the alkyne chain.
Propargylguanidine: Similar structure with a propargyl group instead of a butynyl group.
Uniqueness: 2-But-3-ynylguanidine is unique due to the combination of the alkyne and guanidine groups, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C5H9N3 |
|---|---|
Molecular Weight |
111.15 g/mol |
IUPAC Name |
2-but-3-ynylguanidine |
InChI |
InChI=1S/C5H9N3/c1-2-3-4-8-5(6)7/h1H,3-4H2,(H4,6,7,8) |
InChI Key |
LLGQWTDBKXKVDW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)



![[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)







